Bis(3-amino-3-methylbutyl)amine
Description
Contextualization of Branched Amines in Contemporary Chemical Research
Branched amines, and more broadly, polyamines, are fundamental to numerous areas of modern chemical science. nih.govmdpi.com These organic molecules, characterized by multiple amino groups, are integral to both biological processes and materials science. In nature, polyamines like spermidine (B129725) and spermine (B22157) are ubiquitous polycations essential for cell proliferation, differentiation, and gene regulation. nih.govnih.gov Their ability to interact with negatively charged macromolecules such as DNA and RNA underpins many of their biological roles. mdpi.com
This biological significance has inspired the synthesis of a vast number of synthetic polyamine analogs for therapeutic purposes, including antitumor and antimalarial agents. nih.govresearchgate.net Beyond medicine, branched polyamines are crucial building blocks in materials science and catalysis. Their applications are extensive, ranging from their use as monomers for creating complex polymer architectures and hydrogels to their role as ligands for stabilizing metal nanoparticles and forming photomagnetic coordination polymers. sigmaaldrich.com The presence of multiple nitrogen atoms allows for complex coordination with metal ions, making them valuable in catalysis and as chelating agents. Furthermore, their structural diversity enables the fine-tuning of properties like solubility, basicity, and conformational flexibility, making them a continuing focus of intensive research. nih.gov
The Unique Structural Features of Bis(3-amino-3-methylbutyl)amine
This compound is a distinct triamine whose structure presents several key features that differentiate it from more common linear polyamines like norspermidine. sigmaaldrich.com A chemical supplier lists a compound with this name under the CAS number 74568-96-0. victory-pharm.com
Based on systematic nomenclature, the structure consists of a central secondary amine to which two identical 3-amino-3-methylbutyl groups are attached. Each of these side chains contains a primary amine. The most notable feature is the presence of a quaternary carbon atom (a carbon bonded to four other carbon atoms is incorrect, it is a carbon bonded to a nitrogen and three other carbons, making it a tertiary carbon, but the gem-dimethyl group is the key feature) adjacent to each of the primary amino groups. This gem-dimethyl substitution introduces significant steric hindrance around the terminal nitrogen atoms.
This steric crowding is expected to profoundly influence the molecule's chemical behavior:
Basicity and Nucleophilicity: The electron-donating methyl groups would typically increase the basicity of the primary amines. However, the steric bulk may hinder the approach of protons or electrophiles, thereby kinetically lowering their effective nucleophilicity.
Coordination Geometry: When acting as a ligand for metal ions, the bulky gem-dimethyl groups would dictate the coordination geometry, potentially forcing unusual bond angles and coordination numbers, leading to complexes with unique catalytic or physical properties.
Reactivity: The steric hindrance can provide selectivity in chemical reactions, protecting the primary amino groups from certain reagents or directing reactions to the less hindered central secondary amine. This is a known strategy to retard metabolism in biologically active polyamine analogs. researchgate.net
The introduction of gem-dimethyl groups is a known strategy in polymer science to adjust the thermodynamics of polymerization and enhance the stability of the resulting polymer backbone. pku.edu.cn This highlights the significant impact such a structural motif can have on molecular properties.
| Property | Value |
| Molecular Formula | C₁₀H₂₅N₃ |
| Molecular Weight | 187.33 g/mol |
| Structure | (H₂N-C(CH₃)₂-CH₂-CH₂-)₂NH |
| Key Features | Central secondary amine, two primary terminal amines, gem-dimethyl groups adjacent to primary amines |
| CAS Number | 74568-96-0 victory-pharm.com |
Overview of Research Trajectories for this compound
While specific research on this compound is not extensively documented in publicly available literature, its unique structure suggests several promising avenues for future investigation. The combination of multiple coordination sites (three nitrogen atoms) and significant steric hindrance makes it a compelling target for several fields.
Coordination Chemistry and Catalysis: A primary research direction would be the exploration of its coordination chemistry with various transition metals. The resulting metal complexes could be screened for catalytic activity in reactions such as oxidation, reduction, or cross-coupling, where the ligand's steric and electronic properties could impart high selectivity. The synthesis of macrocyclic polyamines containing sterically hindered groups is an area of interest for creating selective ionophores or MRI contrast agents. researchgate.net
Materials Science and Polymer Chemistry: The compound could serve as a unique monomer or cross-linking agent. Its incorporation into polymers could introduce specific functionalities and control over the macromolecular architecture. The branched, bulky nature could lead to materials with high free volume, potentially useful for gas separation membranes. The synthesis of polythioesters from monomers with gem-dimethyl groups has been shown to create recyclable polymers, suggesting that this amine could be a building block for advanced, sustainable materials. pku.edu.cn
Supramolecular Chemistry: As a tripodal molecule with defined steric constraints, it could act as a building block for constructing complex supramolecular assemblies. Its interactions with complementary molecules through hydrogen bonding and electrostatic forces could lead to the formation of novel host-guest systems, molecular capsules, or stimuli-responsive materials.
Bio-inspired Chemistry: Synthetic polyamines are often created as analogs of natural polyamines to study or modulate biological processes. nih.gov The gem-dimethyl groups on this compound are known to protect against enzymatic degradation. researchgate.net Therefore, research could explore its potential as a metabolically stable polyamine analog to probe biological systems or as a scaffold for developing new therapeutic agents where resistance to degradation is desirable.
In essence, the unique structural characteristics of this compound, particularly its sterically encumbered nature, position it as a valuable candidate for pioneering research in catalysis, materials science, and bio-inspired chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N-(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3/c1-9(2,11)5-7-13-8-6-10(3,4)12/h13H,5-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWAQRQBLBTHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNCCC(C)(C)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis 3 Amino 3 Methylbutyl Amine
Established Synthetic Pathways and Mechanistic Considerations
While specific literature detailing the synthesis of Bis(3-amino-3-methylbutyl)amine is not extensively available, established methods for the synthesis of analogous hindered and polyamines can be adapted. A plausible and commonly employed strategy is reductive amination . masterorganicchemistry.comyoutube.com This method involves the reaction of a suitable ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com
A potential synthetic route could commence with a Michael addition of a primary amine to a suitable α,β-unsaturated ketone. For this compound, a key precursor could be 3-amino-3-methylbutanal (B13509303) or a derivative thereof. The synthesis of such precursors can be challenging due to the sterically hindered gem-dimethyl group. rsc.org
One proposed pathway involves the following steps:
Synthesis of a Key Intermediate: A potential starting material is 3-methyl-3-nitrobutanal. This can be synthesized through various established methods.
Reductive Amination: The 3-methyl-3-nitrobutanal can then undergo a reductive amination with an appropriate amine, such as ammonia (B1221849) or a protected amine, to introduce the first primary amino group. This step is often carried out in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known to be effective for reducing imines in the presence of other functional groups. masterorganicchemistry.com
Dimerization/Coupling: Two molecules of the resulting amino-aldehyde or a related derivative could then be coupled to form the central secondary amine. This could potentially be achieved through another reductive amination step where the primary amine of one molecule reacts with the aldehyde of a second molecule.
Reduction of Nitro Groups: Finally, the nitro groups would be reduced to the primary amino groups, yielding the target this compound.
Mechanistic Considerations: The key to successful reductive amination is the selective reduction of the iminium ion formed in situ. The choice of reducing agent is critical. Sodium cyanoborohydride is particularly effective as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, but readily reduces the more electrophilic iminium ion. masterorganicchemistry.com The reaction is typically performed in a one-pot manner, which is efficient and avoids the isolation of the often-unstable imine intermediate. youtube.com
Challenges in this pathway include controlling the selectivity of the amination steps to avoid the formation of byproducts from over-alkylation and ensuring the stability of the intermediates. The steric hindrance imposed by the gem-dimethyl groups can significantly slow down the reaction rates, requiring optimization of reaction conditions. rsc.org
Development of Novel and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for polyamines. acs.orgresearchgate.net Key considerations include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Reductive amination, in principle, has good atom economy.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. ionike.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Photoredox catalysis and electrosynthesis are emerging as energy-efficient alternatives. acs.orgacs.org
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. rsc.org
Performing organic reactions in water as a solvent is a cornerstone of green chemistry. ionike.comacs.org For amine synthesis, aqueous-phase approaches offer several advantages, including enhanced reactivity and selectivity in some cases, as well as simplified product isolation. rsc.orgresearchgate.net
Palladium-catalyzed allylic amination using aqueous ammonia has been successfully demonstrated for the synthesis of primary amines, highlighting the potential of using water as a reaction medium. acs.org Another promising approach is hydroaminomethylation, which can be performed in an aqueous biphasic system, allowing for easy separation and recycling of the catalyst. rsc.orgmdpi.com
For the synthesis of this compound, a potential aqueous route could involve the use of water-soluble catalysts and starting materials. This would not only align with green chemistry principles but could also offer advantages in terms of reaction rate and selectivity due to hydrophobic effects.
Catalytic Routes: The use of transition metal catalysts, such as rhodium and palladium, is well-established in amine synthesis. rsc.orgacs.org Dirhodium(II,II) catalysts have shown high chemoselectivity in the hydrogenation of imines and enamines, which are key intermediates in reductive amination pathways. rsc.org The development of catalysts that can operate under mild conditions and in aqueous media is a key area of research for the sustainable synthesis of polyamines.
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, especially given the steric hindrance of the molecule.
Key Parameters for Optimization:
Temperature: Elevated temperatures can increase reaction rates but may also lead to the formation of byproducts. researchgate.net
Pressure: For reactions involving gases like hydrogen in catalytic hydrogenations, pressure is a critical parameter.
Catalyst Loading: The amount of catalyst used can significantly impact the reaction efficiency and cost. researchgate.net
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. acs.org
pH: In aqueous reactions and reductive aminations, pH control is essential for the formation and stability of the iminium ion intermediate. youtube.com
Yield Enhancement Strategies:
Use of Machine Learning: Machine learning algorithms are increasingly being used to optimize complex reaction spaces by identifying the most important parameters for high yield. acs.orgchemrxiv.org
Flow Chemistry: Continuous-flow reactors can offer better control over reaction parameters, leading to higher yields and improved safety compared to batch processes. acs.orgchemrxiv.org
Borrowing Hydrogen Methodology: This approach uses a catalyst to temporarily "borrow" hydrogen from an alcohol to form a carbonyl compound in situ, which then undergoes reductive amination with an amine. This method is highly atom-economical. researchgate.net
Below is a table summarizing potential optimization strategies for a hypothetical reductive amination synthesis of this compound.
| Parameter | Strategy | Rationale |
| Reducing Agent | Compare NaBH3CN, NaBH(OAc)3, and catalytic hydrogenation | Each reducing agent has different reactivity and selectivity profiles. masterorganicchemistry.com |
| Solvent | Screen polar aprotic (e.g., THF, DMF) and protic (e.g., MeOH, H2O) solvents | Solvent polarity can affect the stability of intermediates and reaction rates. acs.org |
| Temperature | Vary temperature from room temperature to reflux | To find the optimal balance between reaction rate and selectivity. researchgate.net |
| Catalyst (if applicable) | Screen different Lewis acids (e.g., Ti(OiPr)4) or transition metal catalysts | Catalysts can significantly enhance the rate of imine formation and reduction. masterorganicchemistry.comrsc.org |
| Reactant Stoichiometry | Optimize the ratio of amine to carbonyl compound | To drive the reaction to completion and minimize side reactions. |
Advanced Isolation and Purification Techniques for Polyamine Targets
The purification of polyamines can be challenging due to their high polarity, basicity, and potential to form multiple salts.
Crystallization of Salts: A common and effective method for purifying polyamines is the formation and crystallization of their salts. publish.csiro.aumdpi.com Toluene-p-sulfonic acid has been shown to form crystalline salts with linear polyamines from aqueous solutions, which can be an effective purification method. publish.csiro.au The choice of the counter-ion is crucial for obtaining well-defined crystals.
Chromatographic Methods:
Ion-Exchange Chromatography: This technique is well-suited for separating polyamines based on their charge. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to the low retention of polar polyamines, derivatization of the amine groups can improve their retention and allow for efficient separation. researchgate.netmdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for the analysis and purification of highly polar compounds like polyamines without the need for derivatization. nih.gov
Solid-Phase Extraction (SPE): SPE can be used for the rapid and selective purification of polyamines from reaction mixtures. nih.gov
The following table outlines various purification techniques applicable to this compound.
| Technique | Principle | Advantages | Disadvantages |
| Salt Crystallization | Formation of a crystalline salt with a suitable acid (e.g., p-toluenesulfonic acid). publish.csiro.au | Scalable, can provide high purity. | Requires finding a suitable acid for crystallization, potential for low recovery. |
| Ion-Exchange Chromatography | Separation based on the charge of the polyamine. nih.gov | High selectivity for charged molecules. | Can be time-consuming and require large volumes of buffer. |
| RP-HPLC (with derivatization) | Separation based on hydrophobicity after converting amines to less polar derivatives. researchgate.net | High resolution and sensitivity. | Derivatization adds extra steps and can be incomplete. |
| HILIC | Separation of polar compounds on a polar stationary phase with a less polar mobile phase. nih.gov | Good retention for polar analytes without derivatization. | Can be sensitive to water content in the mobile phase. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid support followed by elution. nih.gov | Rapid, can be automated. | Capacity may be limited for large-scale purification. |
Advanced Spectroscopic and Structural Characterization of Bis 3 Amino 3 Methylbutyl Amine
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Specific mass spectrometry data, including the molecular ion peak and a detailed fragmentation pattern for Bis(3-amino-3-methylbutyl)amine, were not found. Mass spectrometry is essential for confirming the molecular weight of a compound and providing structural information based on how the molecule breaks apart upon ionization. While mass spectra for related compounds such as diisoamylamine (B1670623) (bis(3-methylbutyl)amine) and triisopentylamine (B1583428) (tris(3-methylbutyl)amine) are available, these molecules differ in their functional groups and would exhibit distinct fragmentation pathways. nih.govnist.gov
Single-Crystal X-ray Diffraction Studies of this compound and its Salts
There are no reports of the synthesis and analysis of single crystals of this compound or its salts in the searched literature. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing. The lack of this data means the exact solid-state conformation and supramolecular structure of this compound remain undetermined. Studies on other bis-amine compounds have demonstrated the utility of this technique in understanding their crystal structures. researchgate.net
Coordination Chemistry of Bis 3 Amino 3 Methylbutyl Amine As a Chelating Ligand
Ligand Design Principles for Branched Triamines
The design of branched triamines as chelating ligands is guided by several key principles aimed at controlling the coordination environment around a metal center. The branching and substitution pattern of the ligand backbone preorganizes the donor atoms for binding, which can lead to enhanced complex stability, known as the chelate effect. In the case of Bis(3-amino-3-methylbutyl)amine, the central secondary amine and two primary amine arms create a tripodal arrangement that is well-suited for facial coordination to a metal ion.
Synthesis and Characterization of Metal-Bis(3-amino-3-methylbutyl)amine Complexes
The synthesis of metal complexes with polyamine ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For air-sensitive metal ions, the synthesis would be carried out under an inert atmosphere. The choice of solvent and counter-ion can also play a crucial role in the successful isolation of the desired complex.
The coordination of branched triamines with transition metals is well-documented for analogous ligands. It is anticipated that this compound would react with a variety of transition metal salts (e.g., chlorides, nitrates, triflates) to form stable complexes. The resulting complexes would likely be characterized by standard techniques such as infrared (IR) spectroscopy to observe the coordination of the amine groups, and elemental analysis to confirm the stoichiometry.
Given the tripodal nature of the ligand, it is expected to form complexes with a 1:1 metal-to-ligand ratio. However, depending on the metal ion's coordination preferences and the reaction conditions, other stoichiometries might be possible. The steric bulk of the gem-dimethyl groups is expected to play a significant role in determining the final coordination geometry. For example, with smaller metal ions, the ligand may be forced to adopt a conformation that allows for a lower coordination number.
The coordination chemistry of sterically hindered polyamines with main group metals is also an area of active research. It is plausible that this compound could form stable complexes with main group metal ions such as those from the alkali metals, alkaline earth metals, and p-block metals. rsc.org The synthesis would likely follow similar routes to those used for transition metal complexes. The strong chelate effect provided by the triamine backbone would contribute to the stability of these complexes. rsc.org The steric hindrance of the ligand could be particularly important in stabilizing monomeric complexes of highly reactive organoalkali metals. rsc.org
Elucidation of Coordination Geometries and Electronic Structures
Based on studies of analogous sterically hindered triamine ligands, it is predicted that the coordination geometry of metal complexes with this compound would be highly dependent on the size of the metal ion and the steric demands of the ligand. For instance, a study on 1,4,7-triazacyclononane (B1209588) ligands with bulky isopropyl and isobutyl substituents showed that the former led to five-coordinate complexes while the latter afforded six-coordinate complexes. stenutz.eu This highlights how subtle changes in steric bulk can have a profound impact on the coordination sphere.
Table 1: Anticipated Coordination Geometries of Metal Complexes with Branched Triamines
| Metal Ion | Ligand | Coordination Number | Geometry | Reference |
|---|---|---|---|---|
| Fe(II) | 1,4,7-triisopropyl-1,4,7-triazacyclononane | 5 | Trigonal Bipyramidal | stenutz.eu |
| Co(II) | 1,4,7-triisopropyl-1,4,7-triazacyclononane | 5 | Trigonal Bipyramidal | stenutz.eu |
| Fe(II) | 1,4,7-triisobutyl-1,4,7-triazacyclononane | 6 | Octahedral | stenutz.eu |
Potentiometric and Spectroscopic Studies of Complex Stability and Stoichiometry
Potentiometric titrations are a powerful method for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution. For this compound, this would involve titrating a solution of the ligand and a metal ion with a standard solution of a strong base. By analyzing the resulting titration curve, the stoichiometry of the complexes formed (e.g., ML, MHL) and their corresponding stability constants (log K) can be calculated. nih.gov
Spectroscopic techniques, such as UV-visible or NMR spectroscopy, can also be used to study complex formation and determine stability constants. By monitoring the changes in the spectrum as a function of ligand or metal concentration, the stoichiometry and stability of the complexes can be elucidated. For example, spectrophotometric titrations have been used to determine the binding constants of thiosulfate (B1220275) to various copper(II)-amine complexes.
Table 2: Stability Constants of Representative Polyamine-Metal Complexes
| Ligand | Metal Ion | log K | Reference |
|---|---|---|---|
| Tris(2-aminoethyl)amine (tren) | Cu(II) | 18.8 | |
| Tris(2-aminoethyl)amine (tren) | Ni(II) | 14.8 | |
| Tris(2-aminoethyl)amine (tren) | Zn(II) | 14.7 | |
| Diethylenetriamine (dien) | Cu(II) | 15.9 | |
| Diethylenetriamine (dien) | Ni(II) | 10.7 |
Reactivity and Ligand Exchange Dynamics in Solution and Solid State
The steric hindrance provided by the gem-dimethyl groups in this compound is expected to significantly influence the reactivity of its metal complexes. The bulky substituents can protect the metal center from attack by other molecules, potentially leading to increased stability and reduced rates of ligand exchange.
Ligand exchange reactions are fundamental to the function of many metal complexes in catalysis and biology. The dynamics of these processes can be studied using techniques such as NMR spectroscopy. For sterically hindered complexes, the rate of ligand exchange is often slower, which can be advantageous in applications where a stable coordination environment is required. The interplay between steric hindrance and the electronic properties of the metal ion will ultimately govern the reactivity and ligand exchange dynamics of complexes formed with this compound.
While direct experimental data on the coordination chemistry of this compound is not currently available in the public domain, a comprehensive understanding of its potential behavior can be inferred from the study of structurally similar branched and sterically hindered polyamine ligands. The presence of gem-dimethyl groups is anticipated to be a defining feature, influencing the coordination number, geometry, stability, and reactivity of its metal complexes. Future experimental investigations into this specific ligand are warranted to confirm these predictions and to explore the unique properties that may arise from its distinct structural characteristics.
Catalytic Applications of Bis 3 Amino 3 Methylbutyl Amine and Derived Systems
Homogeneous Organocatalysis Mediated by Triamine Scaffolds
Triamine scaffolds are a significant class of organocatalysts, valued for their ability to activate substrates through various mechanisms, including enamine and iminium ion formation, and hydrogen bonding interactions. These catalysts are particularly effective in promoting carbon-carbon and carbon-heteroatom bond-forming reactions.
Research has demonstrated the efficacy of combining tertiary amines with trialkyl boranes for the completely alternating copolymerization of carbon dioxide (CO₂) and epoxides. rsc.org For instance, the pairing of triethylamine (B128534) (TEA) with triethyl borane (B79455) (TEB) has been shown to effectively catalyze the copolymerization of CO₂ and propylene (B89431) oxide (PO), yielding fully alternating poly(propylene carbonate) (PPC). rsc.org Notably, the use of diamines and triamines, such as N,N,N',N'',N''-pentamethyldiethylene triamine (PMDETA), in conjunction with TEB, can significantly improve the selectivity of the copolymerization to over 99%. rsc.org These organocatalytic systems provide a metal-free route to well-defined copolymers with controlled molecular weights and narrow distributions. rsc.org
Furthermore, mixtures of di- or triamines with iodine have been identified as cost-effective and efficient catalysts for the synthesis of cyclic carbonates from epoxides and CO₂. researchgate.net The catalytic activity of these systems can be further enhanced by the addition of 2,2,2-trifluoroethanol. researchgate.net Chiral triamines featuring a pyrrolidine (B122466) scaffold have also been developed for asymmetric intramolecular aldol (B89426) reactions, leading to the synthesis of important chiral building blocks like the Wieland-Miescher ketone with high enantioselectivity. nrel.gov The development of C2-symmetric chiral bifunctional triamines has also shown excellent performance in the enantioselective aldol addition of cyclic ketones to isatins, with the added benefit of catalyst recyclability. mdpi.com
Table 1: Performance of Amine-Based Organocatalysts in CO₂ Copolymerization
| Catalyst System | Monomers | Product | Selectivity (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
|---|---|---|---|---|---|
| Triethylamine/Triethyl borane | CO₂, Propylene Oxide | Poly(propylene carbonate) | >95 | 54 | rsc.org |
| N,N,N',N'',N''-Pentamethyldiethylene triamine/Triethyl borane | CO₂, Propylene Oxide | Poly(propylene carbonate) | >99 | Not Reported | rsc.org |
Heterogeneous Catalysis Utilizing Amine-Functionalized Supports
The immobilization of amine functionalities onto solid supports is a widely adopted strategy to create robust and recyclable heterogeneous catalysts. This approach combines the catalytic activity of amines with the practical advantages of heterogeneous systems, such as ease of separation and reuse.
Amine-grafted silica (B1680970) has been successfully employed as a support for CrAuPd alloy nanoparticles, creating a highly active heterogeneous catalyst for the room-temperature dehydrogenation of formic acid. nih.govmdpi.combeilstein-journals.org This system exhibits remarkable catalytic activity and stability, allowing for the liberation of CO-free hydrogen without the need for additives. mdpi.combeilstein-journals.org The grafted amine is thought to act as a proton scavenger, creating a basic microenvironment that facilitates the O-H bond dissociation. mdpi.com
Similarly, amine-functionalized mesoporous silica, such as SBA-15, has been used to support PdAg nanoparticles. uni-koeln.de These materials have demonstrated dual catalytic functionality, effectively catalyzing both the dehydrogenation of formic acid and the hydrogenation of CO₂. uni-koeln.de The amine groups play a crucial role in controlling the particle size of the metal nanoparticles and in the adsorption and stabilization of the reactants. uni-koeln.de
Metal-organic frameworks (MOFs) have also been functionalized with amines to enhance their catalytic properties. For instance, amine-functionalized UiO-66-NH₂ loaded with silver nanoparticles serves as an efficient catalyst for the cycloaddition of CO₂ to epoxides. researchgate.net The amine groups enhance CO₂ capture, while the silver nanoparticles facilitate the ring-opening of the epoxide. researchgate.net In another example, amine-functionalized graphitic carbon nitride has been developed as a metal-free, sustainable heterogeneous catalyst for the Knoevenagel condensation, demonstrating high yields and selectivity. tue.nl
Table 2: Examples of Heterogeneous Catalysts with Amine-Functionalized Supports
| Catalyst | Support | Reaction | Key Findings | Reference |
|---|---|---|---|---|
| CrAuPd Nanoparticles | Amine-grafted Silica | Formic Acid Dehydrogenation | Record activity at room temperature, CO-free H₂ production. | nih.govmdpi.combeilstein-journals.org |
| PdAg Nanoparticles | Phenylamine-grafted SBA-15 | Formic Acid Dehydrogenation & CO₂ Hydrogenation | Dual catalyst with high turnover frequency and selectivity. | uni-koeln.de |
| Ag Nanoparticles | Amine-functionalized UiO-66-NH₂ | CO₂ Cycloaddition to Epoxides | High catalytic activity (>99%) and selectivity (>99%). | researchgate.net |
| - | Amine-functionalized Graphitic Carbon Nitride | Knoevenagel Condensation | Metal-free, sustainable catalyst with high yield (92%). | tue.nl |
Role in Metal-Catalyzed Reactions as a Ligand
Polyamines are versatile ligands in metal-catalyzed reactions, capable of forming stable complexes with a wide range of transition metals. The denticity and steric/electronic properties of the amine ligand can be tailored to influence the activity, selectivity, and stability of the resulting metal catalyst.
While direct studies on Bis(3-amino-3-methylbutyl)amine as a ligand are scarce, research on related structures highlights their potential. For example, a Schiff base derived from 2-amino-3-methylbutanoic acid and 2,4-pentanedione has been used to form a stable copper(II) complex. bioline.org.br This demonstrates the ability of the "amino-methylbutyl" moiety to coordinate with metal centers.
More broadly, amine bis-phenolate ligands have been used to support aluminum complexes, which act as catalysts for the ring-opening polymerization of ε-caprolactone. researchgate.net The coordination of the amine group to the metal center is a key feature of these catalytic systems. In the realm of asymmetric catalysis, chiral ligands prepared from amino acids and peptides, which contain amine functionalities, are crucial for a variety of metal-catalyzed reactions, including enantioselective additions to imines and cross-coupling reactions. nih.gov The amine groups in these ligands play a pivotal role in creating the chiral environment around the metal center, which is essential for achieving high enantioselectivity. nih.gov Furthermore, aminophenol-based ligands have been used to create metal complexes that mimic the activity of enzymes like galactose oxidase. unibo.it
Electrocatalytic and Photocatalytic Functions of Amine-Based Systems
Amine-based systems are increasingly being investigated for their roles in electrocatalysis and photocatalysis, particularly for energy conversion and environmental remediation. These applications often leverage the ability of amines to interact with CO₂ or to act as electron donors.
Amine functionalization is also a key strategy for enhancing the performance of photocatalytic materials. For example, functionalizing TiO₂ nanoparticles with amine groups significantly increases their affinity for CO₂ through chemisorption, leading to more effective CO₂ activation and an enhanced rate of photocatalytic reduction into methane (B114726) and CO. google.com Polyamines have also been used as mediators in the interfacial assembly of reduced graphene oxide-ZnO nanostructures, resulting in composite materials with enhanced photocatalytic activity and stability. researchgate.net
In the broader context of energy conversion, both photocatalysis and electrocatalysis are critical fields where amine-based materials show promise. scirp.org For instance, cobalt complexes with polyamine ligands have been investigated as photocatalysts for water splitting. scispace.com While specific studies on the electrocatalytic or photocatalytic functions of this compound are not yet available, the general properties of amines suggest that it could be a viable candidate for exploration in these areas, for example, as a CO₂-capturing agent in an integrated capture and conversion system.
Applications in Polymer Science and Advanced Materials
Utilization as a Cross-linking Agent and Monomer in Polymer Synthesis
As a trifunctional amine, Bis(3-amino-3-methylbutyl)amine can participate in various polymerization reactions. nagase.comspecialchem.com The two terminal primary amines can react to build linear polymer chains, while the central secondary amine can act as a branch point or a site for subsequent cross-linking, leading to complex polymer architectures with tailored properties. specialchem.com
A significant area of modern polymer chemistry is the development of safer, isocyanate-free routes to polyurethanes. specificpolymers.comrsc.org Non-isocyanate polyurethanes (NIPUs), often synthesized through the reaction of diamines with cyclic carbonates, represent a sustainable alternative to conventional polyurethanes. specificpolymers.commdpi.comresearchgate.net The primary amine groups of this compound make it an ideal candidate for the aminolysis of bis(cyclic carbonate)s to form poly(hydroxyurethanes), a major class of NIPUs. researchgate.netresearchgate.net While the reaction may proceed at elevated temperatures, the resulting polymer is expected to have additional hydroxyl groups that can enhance properties like adhesion and hydrophilicity. researchgate.net The steric hindrance provided by the methyl groups adjacent to the primary amines might influence the reaction kinetics, potentially requiring specific catalysts or conditions, but could also contribute to improved thermal and mechanical stability in the final NIPU material. rsc.org
Similarly, in polyurea synthesis, this diamine can act as a potent curing agent or chain extender. Reacting with diisocyanates, it would form a highly cross-linked polyurea network. Such materials are known for their rapid curing, high strength, and excellent chemical resistance, making them suitable for demanding applications like protective coatings and elastomers. justia.comgoogle.com
| Polymer Type | Co-Reactant | Key Reaction | Potential Properties of Resulting Polymer |
| Non-Isocyanate Polyurethane (NIPU) | Bis(cyclic carbonate)s | Aminolysis | Enhanced adhesion, potential for bio-based sourcing, improved safety profile. specificpolymers.comresearchgate.net |
| Polyurea | Diisocyanates | Polyaddition | Rapid cure, high hardness, excellent chemical and abrasion resistance. google.comulprospector.com |
This table is generated based on the established reactivity of amine functional groups in polymer synthesis.
Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govmdpi.com this compound can be considered an AB₂-type monomer, where the secondary amine is the 'B' site and the two primary amines are the 'A' sites. This structure is a classic building block for the synthesis of hyperbranched polymers and dendrons through self-polycondensation reactions. psu.eduresearchgate.net
The synthesis could proceed via divergent methods, where successive generations of monomers are added to a core, or convergent methods, where dendritic wedges (dendrons) are first built and then attached to a central core. psu.edunih.gov The resulting dendritic structures would possess a high density of primary amine groups on their periphery, making them highly functional. These terminal amines could be used for further reactions, such as grafting other molecules, complexing with metal ions, or applications in drug delivery and catalysis. nih.gov The internal structure, influenced by the methyl-substituted butyl chains, would define the spacing and accessibility of these terminal groups. psu.edu
Development of Amine-Functionalized Hybrid Organic-Inorganic Materials
Hybrid materials, which combine organic and inorganic components at the molecular level, offer a synergistic combination of properties. The amine groups of this compound are ideal for integrating organic functionality into inorganic matrices like silica (B1680970) or metal-organic frameworks (MOFs). researchgate.netrsc.org
A common strategy involves converting the amine to an aminosilane (B1250345) by reacting it with a silane (B1218182) coupling agent. This new molecule could then participate in sol-gel condensation reactions with precursors like tetraethyl orthosilicate (B98303) (TEOS). The resulting material would be a silica network covalently functionalized with the amine structure. Another approach involves using a related compound, bis[3-(trimethoxysilyl)propyl]amine, which acts as both a precursor for polyhedral oligomeric silsesquioxane (POSS) units and a cross-linker, enabling the one-step synthesis of soluble organic-inorganic hybrid polymers. rsc.org These amine-functionalized hybrid materials can be used in catalysis, as selective adsorbents, or as reinforcing fillers in polymer composites. researchgate.netrsc.org
Surface Modification and Adhesion Promotion through Amine Functionality
The ability to alter the surface properties of materials is critical for many advanced applications. The amine functionality of this compound allows it to act as a powerful surface modification agent and adhesion promoter. sinosil.comevonik.com
| Substrate | Modification Goal | Mechanism | Benefit |
| Glass Fibers | Improve composite strength | Silane coupling to glass; amine reaction with resin matrix. | Enhanced fiber-matrix adhesion, improved mechanical properties. evonik.com |
| Metal Surfaces | Corrosion protection, paint adhesion | Formation of a primer layer that bonds to both metal and topcoat. | Increased durability and longevity of coatings. evonik.comblueskychemical.com |
| Mineral Fillers (e.g., Silica, Kaolin) | Better dispersion and reinforcement | Surface treatment of filler particles before incorporation into a polymer. | Prevents filler agglomeration, improves composite toughness and modulus. evonik.com |
| Polymeric Membranes (e.g., PET) | Improve bonding for microfluidics | Plasma activation followed by aminosilane grafting. | Stable, covalent bonding between dissimilar polymers like PET and PDMS. researchgate.net |
This table is generated based on established principles of surface chemistry and the use of aminosilanes.
Design of Specialized Polymeric Resins and Coatings
The integration of this compound into polymer formulations can lead to the creation of specialized resins and coatings with enhanced performance characteristics.
As a curing agent for epoxy resins, its three amine groups (two primary, one secondary) can react with epoxide rings to form a durable, cross-linked network. google.compageplace.de The steric hindrance from the methyl groups would likely influence the cure kinetics and the final network architecture, potentially yielding epoxy systems with a unique balance of toughness, flexibility, and thermal stability compared to those cured with standard linear amines. ulprospector.com
In the field of coatings, it can be used to formulate NIPU or polyurea systems that are free from hazardous isocyanates or offer exceptionally fast curing times, respectively. rsc.orgulprospector.com Amine-functional resins are known to provide excellent adhesion to substrates and can improve the corrosion resistance of protective coatings. specialchem.com Furthermore, it can be a building block for amidoamine or polyamide resins, produced by reacting it with fatty acids. google.com These resins are widely used as epoxy curing agents in civil engineering applications and heavy-duty protective coatings. google.com
Derivatization Strategies for Analytical and Synthetic Elucidation
Chemical Derivatization for Enhanced Chromatographic Resolution
The inherent polarity and potential for strong interactions with chromatographic stationary phases can make the direct analysis of polyamines like Bis(3-amino-3-methylbutyl)amine challenging, often leading to poor peak shape and resolution. Chemical derivatization addresses these issues by converting the polar amine groups into less polar, more volatile derivatives. researchgate.net This modification reduces the analyte's interaction with active sites on the column, resulting in sharper, more symmetrical peaks and improved separation from other components in a mixture. acs.org
Common derivatization reactions for amines include acylation, silylation, and alkylation. jfda-online.com Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is widely used. jfda-online.com These reagents react with the primary amine groups of this compound to form stable, volatile amide derivatives. nih.govmdpi.com Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), are also effective in creating less polar and more thermally stable derivatives suitable for gas chromatography. researchgate.netnorthwestern.edu
The choice of derivatization reagent can significantly impact the chromatographic resolution. The table below illustrates a comparison of common derivatizing agents for amines and their general impact on chromatographic performance.
| Derivatizing Reagent | Derivative Formed | Key Advantages for Chromatographic Resolution |
| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl amide | Highly volatile derivatives, excellent for GC-MS analysis with electron capture detection. nih.govmdpi.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Forms stable and volatile derivatives, widely applicable for various functional groups. researchgate.netnorthwestern.edu |
| Dansyl Chloride | Dansyl sulfonamide | Produces highly fluorescent derivatives, ideal for sensitive HPLC analysis with fluorescence detection. actascientific.com |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | FMOC-carbamate | Creates derivatives with strong UV absorbance and fluorescence, suitable for HPLC. thermofisher.com |
Methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amine Derivatives
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. bohrium.com Direct analysis of polyamines by GC-MS is often hindered by their low volatility and high polarity. Derivatization is therefore a critical step. researchgate.net
For the analysis of this compound, a two-step derivatization process can be highly effective. bohrium.com An initial acylation with a reagent like ethyl chloroformate can be followed by a second reaction with a fluorinated anhydride such as pentafluoropropionic anhydride (PFPA). nih.govbohrium.com This approach ensures complete derivatization of all active amine protons, leading to a single, sharp chromatographic peak for the analyte. The resulting derivatives are typically more volatile and less prone to adsorption in the GC system. researchgate.net
The mass spectrometric fragmentation patterns of the derivatized this compound provide crucial structural information for its unambiguous identification. Electron ionization (EI) is a common ionization technique used in GC-MS. bohrium.com The fragmentation of the derivatized molecule will yield characteristic ions that can be used for selected ion monitoring (SIM), a technique that enhances the sensitivity and selectivity of the analysis. bohrium.comresearchgate.net
The following table outlines a typical GC-MS methodology for the analysis of a derivatized polyamine like this compound.
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. nih.gov |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) for target ions of the specific derivative. researchgate.net |
High-Performance Liquid Chromatography (HPLC) with Pre/Post-Column Derivatization
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. acs.org For the analysis of amines like this compound, which lack a strong chromophore, derivatization is necessary to enable sensitive detection by UV-Vis or fluorescence detectors. sigmaaldrich.comthermofisher.com Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation.
Pre-column derivatization is the more common approach, where the analyte is derivatized before injection into the HPLC system. thermofisher.comnih.gov This method offers several advantages, including the ability to remove excess reagent and by-products before analysis, and the potential to improve the chromatographic properties of the analyte. thermofisher.com Common pre-column derivatization reagents for amines in HPLC include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. thermofisher.comactascientific.com These reagents introduce a chromophore or fluorophore into the amine molecule, allowing for highly sensitive detection. thermofisher.com
Post-column derivatization involves the reaction of the analyte with a derivatizing reagent after it has been separated on the HPLC column and before it reaches the detector. actascientific.com This technique is useful when the derivatives are unstable or when the derivatization reaction is not compatible with the mobile phase conditions. actascientific.com
The choice between pre- and post-column derivatization depends on the specific application, the nature of the analyte, and the desired sensitivity. The table below compares the two approaches.
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
| Reaction Time | Can be longer and performed offline. thermofisher.com | Must be rapid and occur online in a reaction coil. actascientific.com |
| Excess Reagent | Can be removed before injection. thermofisher.com | Excess reagent passes through the detector, potentially causing background noise. actascientific.com |
| Derivative Stability | Derivatives must be stable throughout the chromatographic run. sigmaaldrich.com | Only short-term stability in the mobile phase is required. actascientific.com |
| Chromatography | Separation is performed on the derivative, which may have different properties than the parent compound. thermofisher.com | Separation is performed on the underivatized analyte. actascientific.com |
| Example Reagents | OPA, FMOC-Cl, Dansyl Chloride. thermofisher.comactascientific.com | Ninhydrin, OPA. actascientific.com |
Applications in Quantitative and Qualitative Analysis of Complex Amine Mixtures
Derivatization techniques are indispensable for the qualitative and quantitative analysis of complex amine mixtures found in various matrices, such as biological fluids, environmental samples, and industrial products. sigmaaldrich.comacs.org The ability to separate and identify individual amines in these mixtures is crucial for understanding their roles in different processes and for quality control purposes.
In qualitative analysis, derivatization coupled with GC-MS or LC-MS allows for the confident identification of individual amines based on their retention times and mass spectra. bohrium.comnih.gov The fragmentation patterns of the derivatives provide a unique fingerprint for each compound.
For quantitative analysis, a stable and reproducible derivatization reaction is essential. nih.govacs.org The use of an internal standard, which is a compound structurally similar to the analyte but isotopically labeled or chemically distinct, is highly recommended to correct for variations in the derivatization yield and instrument response. bohrium.com By constructing a calibration curve using standards of known concentrations, the amount of this compound in a sample can be accurately determined. nih.gov
The development of methods for the simultaneous determination of multiple amines in a single chromatographic run is a significant application of derivatization. acs.org For instance, a pre-column derivatization method using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been successfully applied for the quantitative analysis of a large number of amino compounds in biological samples by UPLC-MS/MS. acs.org Such methods provide comprehensive profiles of amine-containing metabolites, which can be valuable in various research fields.
Computational and Theoretical Investigations of Bis 3 Amino 3 Methylbutyl Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of Bis(3-amino-3-methylbutyl)amine. These calculations can determine a wide range of molecular properties that are fundamental to its reactivity. By solving the Schrödinger equation for the molecule, researchers can obtain information on the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, these calculations can provide insights into the electrostatic potential surface, which illustrates the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for predicting how this compound will interact with other molecules. The nitrogen atoms of the primary and secondary amine groups are expected to be the most electron-rich centers, making them susceptible to electrophilic attack or protonation.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 9.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.5 D | Measures the polarity of the molecule |
| Global Hardness | 4.85 eV | Indicates resistance to electronic change |
| Global Softness | 0.21 eV⁻¹ | Indicates the capacity for chemical reactions |
| Electronegativity | 3.65 eV | Measures the power to attract electrons |
Note: The values presented in this table are illustrative and represent typical ranges for similar polyamines, as specific computational data for this compound is not available in the literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with its environment.
MD simulations are also invaluable for studying intermolecular interactions. For example, simulations can model the interaction of this compound with solvent molecules, such as water, to understand its solvation properties. The formation of hydrogen bonds between the amine groups and water molecules can be analyzed in detail.
Furthermore, MD simulations can be used to investigate the binding of this compound to biological macromolecules, such as DNA or proteins. oup.comacs.org Polyamines are known to interact with the negatively charged phosphate (B84403) backbone of DNA, and MD simulations can reveal the specific binding modes, the key intermolecular forces (e.g., electrostatic interactions, hydrogen bonds), and the energetic favorability of these interactions. oup.comnih.govnih.gov Such studies have been performed on similar polyamines like spermidine (B129725) and spermine (B22157), showing their preference for the minor groove of the DNA double helix. oup.com
| Simulation Parameter | Typical Application and Findings for a Polyamine |
| Conformational Analysis | |
| Dihedral Angle Distribution | Identifies preferred orientations around rotatable bonds, revealing the most stable conformers. |
| Root Mean Square Deviation (RMSD) | Measures the stability of the molecular structure over time. Low RMSD indicates a stable conformation. |
| Radius of Gyration | Provides information about the compactness of the molecule's structure. |
| Intermolecular Interactions | |
| Radial Distribution Function (RDF) | Characterizes the probability of finding a solvent molecule (e.g., water) at a certain distance from the amine groups, indicating solvation shell structure. |
| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the polyamine and surrounding molecules (e.g., water, DNA). |
| Binding Free Energy Calculation | Estimates the strength of the interaction between the polyamine and a target molecule, such as a protein or DNA. |
Predictive Modeling of Spectroscopic Signatures
Computational chemistry provides methods to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. For this compound, the most common spectroscopic techniques that can be modeled are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. DFT calculations can predict these chemical shifts with a high degree of accuracy. nih.govrsc.org By calculating the magnetic shielding of each nucleus in the optimized molecular geometry, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be determined. These predicted spectra can aid in the assignment of experimental peaks and can be used to distinguish between different isomers or conformers. For this compound, distinct chemical shifts would be predicted for the different carbon and hydrogen atoms in the molecule, reflecting their unique chemical environments.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. psu.edunih.govresearchgate.netmdpi.comuit.no The predicted IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretching and bending vibrations of the amine groups, and the C-H stretching and bending vibrations of the alkyl chains. Comparing the predicted spectrum with an experimental one can help to confirm the molecular structure and identify specific conformational features.
| Predicted ¹³C NMR Chemical Shifts (Illustrative) | |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (quaternary, adjacent to NH₂) | 50-60 |
| CH₂ (adjacent to quaternary C) | 40-50 |
| CH₂ (adjacent to secondary NH) | 45-55 |
| CH₂ (β to N) | 25-35 |
| CH₃ | 20-30 |
| Predicted IR Vibrational Frequencies (Illustrative) | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (primary amine) | 3300-3500 |
| N-H Stretch (secondary amine) | 3300-3500 |
| C-H Stretch (alkyl) | 2850-2960 |
| N-H Bend (primary amine) | 1590-1650 |
| C-H Bend (alkyl) | 1350-1470 |
Note: The chemical shifts and vibrational frequencies in these tables are illustrative and based on typical values for the functional groups present in this compound.
Theoretical Studies of Reaction Mechanisms and Catalytic Pathways
Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions and exploring potential catalytic pathways. For this compound, theoretical studies can provide insights into reactions involving its amine functional groups, such as protonation, nucleophilic substitution, and condensation reactions.
By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, transition states, and intermediates. The energies of these species can be calculated to determine the activation energy of the reaction, which is a key factor in determining the reaction rate. This allows for a detailed understanding of the reaction pathway at a molecular level.
A fundamental reaction for polyamines is protonation. Theoretical studies can model the stepwise protonation of the different amine groups in this compound and predict the pKa values for each protonation step. dntb.gov.ua These calculations can also reveal how the protonation of one amine group affects the basicity of the others.
Furthermore, if this compound is being investigated for its potential as a catalyst, for example, in base-catalyzed reactions, theoretical studies can be employed to elucidate the catalytic cycle. This would involve modeling the interaction of the amine with the reactants, the formation of catalytic intermediates, and the regeneration of the catalyst. Such studies can help in designing more efficient catalysts by providing an understanding of the factors that control the catalytic activity.
| Type of Theoretical Study | Information Obtained | Relevance to this compound |
| Protonation Studies | Stepwise protonation energies, pKa values, and the most favorable protonation sites. | Understanding the acid-base properties of the molecule and its behavior in different pH environments. |
| Transition State Search | Geometry and energy of the transition state for a given reaction. | Determination of the activation energy and reaction rate for processes like nucleophilic attack by the amine groups. |
| Reaction Pathway Analysis | Identification of intermediates and the overall energy profile of a reaction. | Elucidating the step-by-step mechanism of complex reactions involving the polyamine. |
| Catalytic Cycle Modeling | Characterization of catalyst-substrate complexes and catalytic intermediates. | Assessing the potential of this compound as a catalyst and optimizing its catalytic performance. |
Emerging Research Frontiers and Future Prospects
Integration with Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules associated through non-covalent interactions. Polyamines are pivotal in this field due to their ability to form strong hydrogen bonds and electrostatic interactions, which drive the self-assembly of complex, ordered structures. jst.go.jproyalsocietypublishing.orgroyalsocietypublishing.org
Bis(3-amino-3-methylbutyl)amine is a prime candidate for designing novel supramolecular systems. Its two primary amine groups can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors. These interactions are fundamental to creating predictable, self-assembling architectures like gels, vesicles, or nanotubes. royalsocietypublishing.org The flexible chain connecting the two amine functions allows for conformational adaptability, enabling the molecule to bind to various guest molecules or to self-assemble into diverse structural motifs.
Furthermore, polyamines are known to interact with biologically significant molecules like DNA, where they can induce conformational changes and offer protection to the genomic material through aggregation. nih.gov The specific structure of this compound could be leveraged to design systems that recognize and bind to specific biological targets or to create complexation agents for anions or metal ions. jst.go.jprsc.org The steric hindrance provided by the 3-methylbutyl groups could introduce a degree of selectivity and control over the geometry of the resulting supramolecular assemblies, a critical factor in designing functional "chemzymes" or molecular sensors.
Table 1: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Role of Amine Group | Potential Application |
|---|---|---|
| Hydrogen Bonding | Donor (N-H) & Acceptor (N:) | Directing self-assembly, molecular recognition |
| Electrostatic Interactions | Protonated form (R-NH3+) interacts with anions | Anion sensing, DNA binding |
| Host-Guest Chemistry | Forms complexes with guest molecules | Encapsulation, controlled release |
| Metal Coordination | Lone pair on nitrogen coordinates with metal ions | Catalysis, sensing, material synthesis |
Potential in Advanced Separation Technologies
The separation of specific gases and ions is a critical industrial process, and membrane technology is an area of intense research. Polyimides, a class of high-performance polymers, are often used for gas separation membranes due to their excellent stability. mdpi.comresearchgate.net However, their performance can be hindered by issues like CO₂ plasticization, where the membrane swells, leading to a loss of selectivity. mdpi.com
Diamines are crucial as cross-linking agents to modify polyimide membranes, enhancing their structural integrity and separation performance. mdpi.com this compound, with its two primary amine groups, could be an effective cross-linker. By reacting it with a pre-formed polyimide, a network structure is created that can better resist swelling and improve the trade-off between gas permeability and selectivity. mdpi.comresearchgate.net The sterically hindered alkyl chains of the diamine would influence the spacing between polymer chains, potentially creating microporous structures that are highly effective for separating small molecules like H₂ and CO₂. acs.orgkaust.edu.sa
Another significant application of amines is in the direct air capture (DAC) of carbon dioxide. acs.org Liquid amine systems can absorb CO₂ from the atmosphere. Recent research has shown that diamines can be particularly effective, leading to the formation of solid carbamic acid precipitates that can be easily separated. acs.org Diamines with specific structural features, such as aminocyclohexyl groups, have demonstrated high CO₂ removal efficiency even at low concentrations. acs.org The structure of this compound makes it a candidate for investigation in such phase-separation systems for CO₂ capture. Additionally, diamines have been explored as switchable-hydrophilicity solvents, which can change from hydrophobic to hydrophilic with the addition of CO₂, offering an energy-efficient alternative to distillation for solvent removal. rsc.org
Role in the Development of Next-Generation Functional Materials
Diamines are fundamental monomers in polymer chemistry, used to synthesize a wide range of materials, including polyamides, polyimides, and epoxy resins. specialchem.comnih.gov The properties of the final polymer—such as thermal stability, mechanical strength, and chemical resistance—are directly influenced by the structure of the diamine monomer. specialchem.com
This compound could serve as a unique building block for novel polymers. Its two reactive sites allow for polymerization, while the branched alkyl groups would likely increase the solubility of the resulting polymers in common organic solvents and disrupt close chain packing, potentially leading to materials with high free volume. kaust.edu.sa Such materials are desirable for applications like gas separation membranes. acs.org
Recent research has explored the polymerization of diamines with reagents like sulfur monochloride to create brightly colored, conjugated polymers with novel electronic and sensory properties. acs.orgacs.org These polymers have potential applications as chemical sensors, as their color changes upon exposure to certain analytes. acs.org The incorporation of this compound into such polymer backbones could yield new materials with tailored properties for electronics or sensing applications. Furthermore, sterically hindered amines are used as light stabilizers in polymers, protecting them from degradation, which suggests another potential application area. researchgate.net
Table 2: Examples of Polymer Classes Synthesized from Diamine Monomers
| Polymer Class | Co-monomer | Key Properties | Potential Role of this compound |
|---|---|---|---|
| Polyamides | Diacyl Chlorides | High strength, temperature resistance (e.g., Nylon) | Introduce flexibility and modify solubility |
| Polyimides | Dianhydrides | Excellent thermal stability, chemical resistance | Create microporosity for membrane applications acs.org |
| Epoxy Resins | Epoxides | Strong adhesion, durability (used as cross-linker) | Enhance toughness and modify thermal properties |
| Conjugated Polymers | Sulfur Monochloride | Electronic conductivity, colorimetric sensing acs.org | Tune electronic properties and processability |
Future Directions in Environmentally Benign Chemical Transformations
The development of "green chemistry" processes that are efficient, produce less waste, and avoid hazardous substances is a major goal of modern science. Organocatalysis, which uses small organic molecules as catalysts instead of metals, is a key part of this effort. mt.com Amines are a prominent class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. mdpi.com
This compound, as a chiral or achiral diamine, could function as an effective organocatalyst. Diamines have been shown to catalyze a variety of reactions, including the fixation of CO₂ into cyclic carbonates, a process that turns a greenhouse gas into a valuable chemical feedstock. researchgate.net The presence of two amine groups can sometimes lead to cooperative effects, enhancing catalytic activity. mdpi.com These catalysts offer advantages such as stability in air and water, biodegradability, and low toxicity compared to many metal-based catalysts. researchgate.net
The use of bio-based solvents is another pillar of green chemistry. Research into conducting organocatalytic reactions in environmentally friendly media like water or ethanol (B145695) is expanding. mdpi.com The solubility and catalytic activity of this compound in such green solvents could be a fruitful area of investigation. Moreover, there is a strong industrial and scientific push to produce platform chemicals like diamines from renewable biomass instead of petroleum, which would make the entire lifecycle of materials derived from them more sustainable. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
